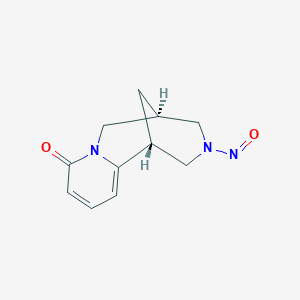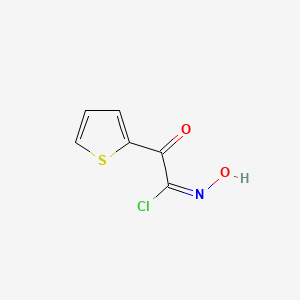
RHODIUM (III) BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium (III) bromide, denoted as RhBr₃ , exists in two forms: anhydrous and hydrated. Both forms are brown solids . The hydrate, RhBr₃·2H₂O , is soluble in water and lower alcohols. It serves as a starting material for the synthesis of other rhodium halides and is used to prepare rhodium bromide complexes .
Synthesis Analysis
Rhodium (III) bromide can be synthesized through various methods. For instance, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide . The dihydrate, RhBr₃·2H₂O , forms when rhodium metal reacts with hydrochloric acid and bromine .
Molecular Structure Analysis
Rhodium (III) bromide adopts the aluminium chloride crystal structure . This arrangement influences its chemical properties and reactivity.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Preparation of Coordination Complexes
- Application Summary : Rhodium (III) bromide hydrate is used to prepare coordination complexes . One such complex is trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .
- Methods of Application : The exact method of preparation can vary, but generally involves reacting Rhodium (III) bromide hydrate with pyridine in a suitable solvent .
- Results or Outcomes : The result is the formation of the coordination complex trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .
Synthesis of Rhodium Nanoparticles
- Application Summary : Rhodium (III) bromide hydrate is involved in the preparation of rhodium nanoparticles .
- Methods of Application : The synthesis of rhodium nanoparticles typically involves the reduction of Rhodium (III) bromide hydrate in the presence of a stabilizing agent .
- Results or Outcomes : The outcome is the formation of rhodium nanoparticles, which have applications in various fields including catalysis and electronics .
Synthesis of Other Rhodium Halides
- Application Summary : Rhodium (III) bromide is a starting material for the synthesis of other rhodium halides .
- Methods of Application : For example, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide .
- Results or Outcomes : The result is the formation of other rhodium halides, which have their own unique properties and applications .
Fabrication of Crucibles for Laboratory Furnaces
- Application Summary : Rhodium is added to platinum to improve its hardness and reduce the thermal expansion coefficient .
- Methods of Application : Rhodium (III) bromide can be used as a source of rhodium in the alloying process .
- Results or Outcomes : The result is a Pt-Rh alloy that is used for fabrication of crucibles for laboratory furnaces .
Fabrication of Spark Plug Electrodes
- Application Summary : Pt-Rh alloys, which can be made using Rhodium (III) bromide, are used for spark plug electrodes .
- Methods of Application : The alloy is formed into the desired shape and then used in the manufacture of spark plugs .
- Results or Outcomes : The result is a spark plug with improved performance characteristics .
Fabrication of Thermocouples
- Application Summary : Pt-Rh alloys, which can be made using Rhodium (III) bromide, are used for thermocouples .
- Methods of Application : The alloy is formed into thin wires, which are then used in the construction of thermocouples .
- Results or Outcomes : The result is a thermocouple with improved temperature measurement accuracy .
Adsorption on Activated Carbon
- Application Summary : Rhodium (III) bromide complex ions can be adsorbed on activated carbon . This method has been extensively studied for the recovery of noble metals .
- Methods of Application : The process involves the adsorption of Rh (III) ions on activated carbon ORGANOSORB 10—AA . The process is reversible, i.e., stripping of Rh (III) ions from activated carbon to the solution is also possible .
- Results or Outcomes : This opens the possibility of industrial recovery of Rh (III) ions from highly dilute aqueous solutions . However, the efficiency of this process was low with a maximum load of Rh (III) equal to 1.13 mg per 1 g of activated carbon .
Separation of Iridium and Rhodium
- Application Summary : Rhodium (III) bromide can be used in the separation of iridium and rhodium from hydrochloric acid solutions .
- Methods of Application : The separation process involves solvent extraction . Rh (III) can be selectively extracted over Ir (III) by either amines or neutral extractants .
- Results or Outcomes : The result is the separation of iridium and rhodium, which are widely used in making precise alloys, apparatus, corrosion-resistant chemical wares, plug electrodes, crucibles for high temperature reactions and extrusion dies for high melting glasses, automobile and chemical industries .
Eigenschaften
CAS-Nummer |
123333-87-9 |
|---|---|
Produktname |
RHODIUM (III) BROMIDE |
Molekularformel |
Br3Rh |
Molekulargewicht |
342.62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
